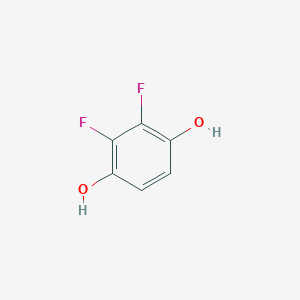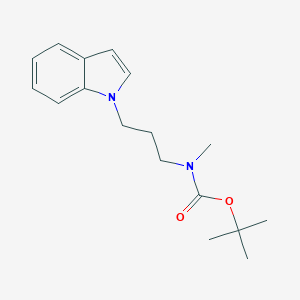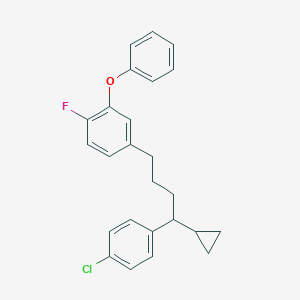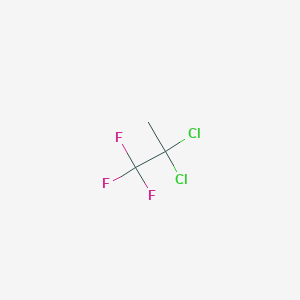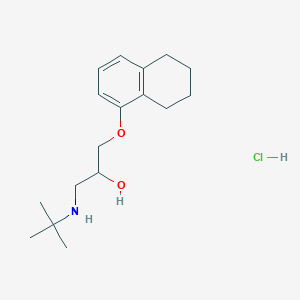
De(2,3-dihydroxy) Nadolol Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"De(2,3-dihydroxy) Nadolol Hydrochloride" is a derivative of Nadolol, a β-adrenergic receptor blocking agent used clinically for treating hypertension and angina pectoris. It contains three asymmetric carbons, resulting in multiple enantiomers due to the chiral centers in its structure. This complexity requires detailed scientific exploration to understand its synthesis, structure, and properties fully.
Synthesis Analysis
The synthesis of complex molecules like Nadolol and its derivatives involves multi-step organic reactions. Each step must be optimized for yield and selectivity, especially when dealing with chiral centers that dictate the molecule's biological activity. While specific synthesis steps for "De(2,3-dihydroxy) Nadolol Hydrochloride" were not detailed, methodologies for the separation of Nadolol diastereoisomers highlight the intricacies involved in synthesizing such compounds (Matsutera, Nobuhara, & Nakanishi, 1981).
Molecular Structure Analysis
The molecular structure of compounds related to "De(2,3-dihydroxy) Nadolol Hydrochloride" can be elucidated using techniques like X-ray crystallography, revealing details about the arrangement of atoms and the conformation of the molecule. Studies on similar compounds provide insights into how structural elements, such as hydroxyl groups and chiral centers, affect the molecule's overall shape and reactivity.
Chemical Reactions and Properties
The chemical reactivity of "De(2,3-dihydroxy) Nadolol Hydrochloride" depends on its functional groups and molecular structure. Hydroxyl groups, for example, can participate in various chemical reactions, including oxidation and reduction processes. Enzymatic studies on related dehydrogenases illustrate how specific substrates are processed, shedding light on potential metabolic pathways (Osumi & Hashimoto, 1980).
属性
IUPAC Name |
1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWAFMBEJASHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
De(2,3-dihydroxy) Nadolol Hydrochloride | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

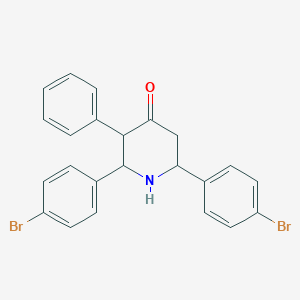
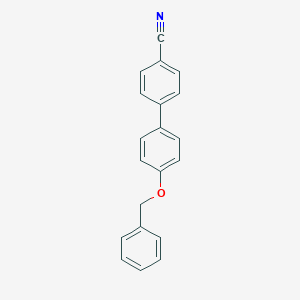
![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)
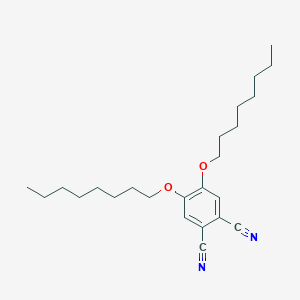
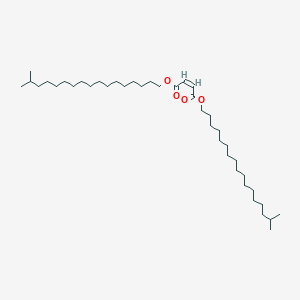
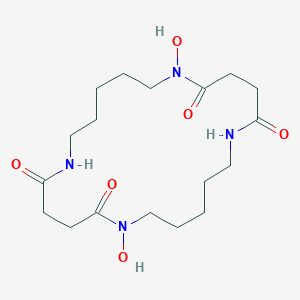
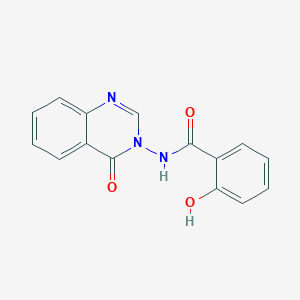

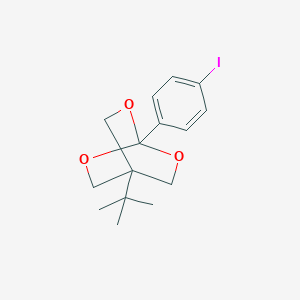
![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)
